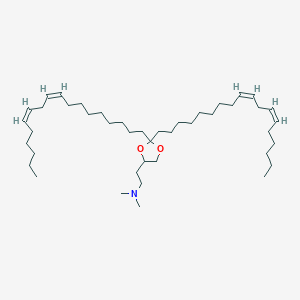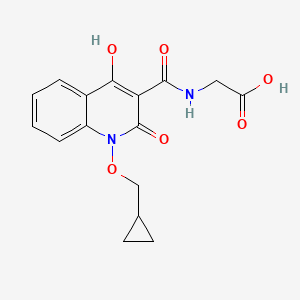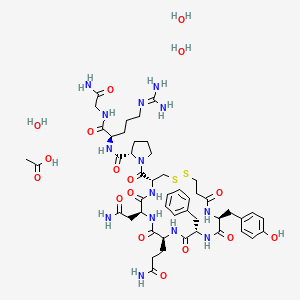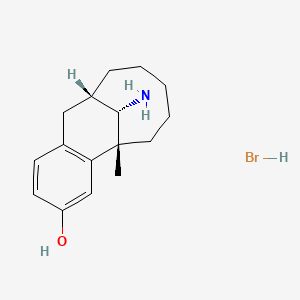
DLin-KC2-DMA
Vue d'ensemble
Description
DLin-KC2-DMA, également connu sous le nom de N,N-diméthyl-2,2-di-(9Z,12Z)-9,12-octadécadièn-1-yl-1,3-dioxolane-4-éthanamine, est un lipide cationique ionisable. Il est largement utilisé dans la formulation de nanoparticules lipidiques (LNP) pour la délivrance d'acides nucléiques tels que l'ARN interférent petit (siARN) et l'ARN messager (ARNm). Ce composé a suscité un intérêt considérable en raison de sa capacité à faciliter la délivrance intracellulaire efficace des acides nucléiques thérapeutiques, ce qui en fait un élément crucial dans la thérapie génique et le développement de vaccins .
Applications De Recherche Scientifique
DLin-KC2-DMA has a wide range of scientific research applications, including:
Gene Therapy: It is used in the delivery of siRNA and mRNA for gene silencing and gene editing applications.
Vaccine Development: The compound is a key component in the formulation of LNPs for mRNA vaccines, including those developed for COVID-19.
Cancer Therapy: This compound-based LNPs are used to deliver therapeutic nucleic acids targeting cancer cells.
Biomedical Research: It is employed in various studies to understand the mechanisms of nucleic acid delivery and to develop new therapeutic strategies.
Mécanisme D'action
Target of Action
DLin-KC2-DMA is an ionizable cationic lipid that is primarily used in the delivery of small interfering RNA (siRNA) molecules . The primary targets of this compound are the cells that the siRNA molecules are intended to affect. In particular, this compound has been shown to be effective in silencing the androgen receptor (AR) in human prostate tumor cell lines .
Mode of Action
This compound works by forming stable lipid nanoparticles (LNPs) that encapsulate the siRNA molecules . These LNPs are taken up by cells, and once inside, this compound facilitates the release of the siRNA into the cytoplasm . This is achieved through a proposed mechanism of action where the ionizable cationic lipids and endosomal membrane anionic lipids combine to form ion pairs, promoting the formation of inverted, non-bilayer phases such as the hexagonal HII phase . These inverted phases are associated with membrane fusion and disruption, allowing the siRNA to escape into the cytoplasm .
Biochemical Pathways
Once the siRNA is released into the cytoplasm, it can interact with the RNA-induced silencing complex (RISC), leading to the degradation of the target mRNA and thus silencing the expression of the target gene . This can affect various biochemical pathways depending on the specific gene that is being targeted. For example, in the case of silencing the AR gene, this would affect the androgen signaling pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its formulation into LNPs. These LNPs have been shown to have in vivo activity at siRNA doses as low as 0.01 mg/kg in rodents and 0.1 mg/kg in nonhuman primates .
Result of Action
The primary result of this compound’s action is the effective delivery of siRNA into cells and the subsequent silencing of the target gene . This can lead to various molecular and cellular effects depending on the specific gene that is being targeted. For instance, silencing the AR gene in prostate tumor cells can lead to tumor growth inhibition .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can trigger cargo release from the LNP core by turning aminolipids inside out, thereby destabilizing both the LNP shell and the endosomal membrane . This suggests that the intracellular environment, particularly the acidic environment of the endosome, plays a crucial role in the action of this compound .
Safety and Hazards
Orientations Futures
DLin-KC2-DMA has shown promise in the field of gene therapies, including mRNA vaccines against SARS-CoV-2 infections . It has been used in combination with other lipids in the formation of lipid nanoparticles for the delivery of a variety of therapeutic nucleic acids . Future research may focus on the design of more effective LNPs for biomedical applications of pDNA, such as gene editing, vaccines, and immunotherapies .
Analyse Biochimique
Biochemical Properties
DLin-KC2-DMA plays a critical role in biochemical reactions, particularly in the delivery of siRNA. It interacts with siRNA molecules, forming stable complexes that can be efficiently taken up by cells. The nature of these interactions is largely electrostatic, with the cationic this compound binding to the anionic siRNA .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by enabling the delivery of siRNA into cells, which can then interfere with specific gene expression. This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enable the silencing of the GAPDH gene in macrophages and dendritic cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, particularly siRNA. It forms stable complexes with siRNA, which are then taken up by cells via endocytosis. Once inside the cell, this compound promotes the release of the siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to effectively silence target genes in antigen-presenting cells in vivo at a dose of 5 mg/kg .
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of LNPs. It is taken up by cells via endocytosis and can then release the encapsulated siRNA into the cytoplasm .
Subcellular Localization
The subcellular localization of this compound is largely within endosomes following uptake by cells. It is then able to promote the release of the encapsulated siRNA into the cytoplasm, allowing it to exert its gene-silencing effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
DLin-KC2-DMA est synthétisé par un processus en plusieurs étapes qui implique la formation d'intermédiaires clés suivie de leur couplage ultérieur. La synthèse commence généralement par la préparation de la 1,2-dilinoléoyl-sn-glycéro-3-phosphocholine (DLinDMA), qui est ensuite modifiée pour introduire le groupement de tête ionisable. Le produit final, this compound, est obtenu par réaction de DLinDMA avec la N,N-diméthyl-1,3-dioxolane-4-éthanamine dans des conditions contrôlées .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de purification avancées telles que la chromatographie sur colonne et la recristallisation pour isoler le produit final. Des mesures de contrôle qualité sont mises en œuvre pour garantir la cohérence et la sécurité du composé pour une utilisation dans les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
DLin-KC2-DMA subit diverses réactions chimiques, notamment :
Oxydation : Les chaînes lipidiques peuvent être oxydées dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Le composé peut être réduit pour modifier ses groupes fonctionnels, améliorant ainsi sa stabilité et sa réactivité.
Substitution : Le groupement de tête ionisable peut être substitué par d'autres groupes fonctionnels pour modifier ses propriétés physicochimiques.
Réactifs et conditions courantes
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium sont utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont employés.
Substitution : Divers nucléophiles et électrophiles sont utilisés pour introduire de nouveaux groupes fonctionnels.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du lipide et des analogues substitués avec des groupes de tête modifiés. Ces produits sont caractérisés à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Thérapie génique : Il est utilisé dans la délivrance de siARN et d'ARNm pour des applications de silencing génétique et d'édition de gènes.
Développement de vaccins : Le composé est un élément clé dans la formulation de LNP pour les vaccins à ARNm, y compris ceux développés pour le COVID-19.
Traitement du cancer : Les LNP à base de this compound sont utilisés pour délivrer des acides nucléiques thérapeutiques ciblant les cellules cancéreuses.
Recherche biomédicale : Il est employé dans diverses études pour comprendre les mécanismes de délivrance des acides nucléiques et développer de nouvelles stratégies thérapeutiques.
Mécanisme d'action
This compound exerce ses effets en formant des LNP qui encapsulent les acides nucléiques. Ces LNP facilitent la délivrance des acides nucléiques dans les cellules cibles par endocytose. Une fois à l'intérieur de la cellule, le lipide ionisable subit une protonation dans l'environnement acide de l'endosome, ce qui conduit à la libération de la charge utile d'acide nucléique dans le cytoplasme. Ce processus est crucial pour le silencing efficace des gènes cibles ou l'expression de protéines thérapeutiques .
Comparaison Avec Des Composés Similaires
Composés similaires
DLin-MC3-DMA : Un autre lipide cationique ionisable utilisé dans les formulations de LNP pour la délivrance de siARN.
DODAP : Un lipide cationique utilisé dans la formulation de liposomes pour la délivrance de gènes.
DOTMA : Un lipide cationique utilisé comme vecteur non viral pour la thérapie génique.
Unicité de DLin-KC2-DMA
This compound est unique en raison de son efficacité élevée dans la délivrance des acides nucléiques et de sa faible toxicité pour les cellules présentatrices d'antigènes. Sa structure optimisée permet une meilleure évasion endosomale et une efficacité de silencing génétique plus élevée par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFJOIPOPUJUMI-KWXKLSQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












